molecular formula C11H14O3S B14614434 2-Phenoxyethyl (methylsulfanyl)acetate CAS No. 60359-66-2

2-Phenoxyethyl (methylsulfanyl)acetate

Cat. No.: B14614434
CAS No.: 60359-66-2
M. Wt: 226.29 g/mol
InChI Key: MGZHNMZBLPCXND-UHFFFAOYSA-N
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Description

2-Phenoxyethyl (methylsulfanyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenoxy group, an ethyl chain, and a methylsulfanyl group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl (methylsulfanyl)acetate typically involves the esterification of 2-Phenoxyethanol with (methylsulfanyl)acetic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl (methylsulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-Phenoxyethyl (methylsulfanyl)alcohol.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

2-Phenoxyethyl (methylsulfanyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a prodrug or in drug delivery systems.

    Industry: It can be used as a solvent or a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl (methylsulfanyl)acetate depends on its specific application. For instance, if it is used as an antimicrobial agent, it may disrupt microbial cell membranes or interfere with essential enzymatic processes. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethanol: Lacks the methylsulfanyl group and has different chemical properties.

    Methyl (methylsulfanyl)acetate: Lacks the phenoxyethyl group and has different reactivity.

    Phenoxyacetic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

2-Phenoxyethyl (methylsulfanyl)acetate is unique due to the combination of the phenoxy, ethyl, and methylsulfanyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

60359-66-2

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

2-phenoxyethyl 2-methylsulfanylacetate

InChI

InChI=1S/C11H14O3S/c1-15-9-11(12)14-8-7-13-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

MGZHNMZBLPCXND-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)OCCOC1=CC=CC=C1

Origin of Product

United States

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